[1,1'-Biphenyl]-4-amine, 3'-chloro-2-fluoro-
Overview
Description
[1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, a chlorine atom at the 3’-position, and a fluorine atom at the 2’-position. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce nitroso or nitro compounds .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its biphenyl core is a common motif in many bioactive molecules, and the presence of amine, chlorine, and fluorine substituents can enhance its biological activity .
Industry
Industrially, [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- is used in the production of advanced materials, including polymers and liquid crystals. Its unique chemical properties make it suitable for use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- include:
- [1,1’-Biphenyl]-4-amine, 3’-chloro-
- [1,1’-Biphenyl]-4-amine, 3’-fluoro-
- [1,1’-Biphenyl]-4-amine, 2’-chloro-3’-fluoro-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-amine, 3’-chloro-2-fluoro- lies in the specific arrangement of its substituents. The combination of chlorine and fluorine atoms at the 3’- and 2’-positions, respectively, imparts distinct chemical properties and reactivity compared to other biphenyl derivatives .
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHTGDSVAOHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272187 | |
Record name | 3′-Chloro-2-fluoro[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208083-24-2 | |
Record name | 3′-Chloro-2-fluoro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208083-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Chloro-2-fluoro[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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